![molecular formula C19H21ClN4O B11456966 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11456966.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential pharmacological properties, including its use in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step process:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. This forms the intermediate 3-chlorophenylpiperazine.
-
Quinazolinone Core Formation: : The intermediate is then reacted with 4-methyl-2-nitrobenzaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation to form the quinazolinone core.
-
Cyclization and Final Product Formation: : The final step involves cyclization of the intermediate under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro group (if present in intermediates) using agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the nitro intermediates.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It is being investigated for its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its interaction with neurotransmitter receptors.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may account for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 2-[4-(3-bromophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 2-[4-(3-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
Compared to its analogs, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the 3-chlorophenyl group, which may confer distinct pharmacological properties. This specific substitution pattern can influence the compound’s binding affinity and selectivity for various biological targets, potentially leading to different therapeutic outcomes.
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21ClN4O
- Molecular Weight : 358.85 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. For instance, a study synthesized various derivatives of quinazoline and assessed their in vitro antimicrobial activity using the tube dilution technique. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .
Compound | Antimicrobial Activity (MIC µg/mL) | Comparison Drug |
---|---|---|
Compound 3 | 16 | Ciprofloxacin |
Compound 8 | 32 | Fluconazole |
Compound 11 | 64 | Ciprofloxacin |
Compound 12 | 32 | Fluconazole |
Anticancer Activity
The anticancer potential of the compound has also been investigated. In an MTT assay, it was found that some derivatives showed promising anticancer activity against various cancer cell lines. For example, one derivative demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an anticancer agent .
Compound | IC50 (µM) | Comparison Drug |
---|---|---|
Compound 5 | 12.5 | 5-Fluorouracil |
Compound 6 | 20.0 | Tomudex |
Neuropharmacological Effects
The neuropharmacological effects of the compound have been explored in relation to its piperazine moiety. Compounds containing piperazine are known to exhibit anxiolytic and antidepressant activities. A study indicated that the compound could potentially modulate serotonin receptors, which are crucial in mood regulation .
Case Studies
Several case studies have documented the biological effects of similar compounds with piperazine and quinazoline structures:
- Case Study on Antidepressant Activity : A derivative with a similar piperazine structure was tested in animal models for its antidepressant-like effects in the forced swim test and tail suspension test, showing significant reductions in immobility time compared to controls .
- Case Study on Anticancer Potential : Another study highlighted the efficacy of a quinazoline derivative against breast cancer cell lines, where it induced apoptosis through mitochondrial pathways .
Q & A
Q. Basic: How can retrosynthetic analysis be applied to optimize the synthesis of this compound?
Methodological Answer:
Retrosynthetic analysis involves deconstructing the target molecule into simpler precursors by identifying key bond disconnections. For this quinazolinone derivative:
- Core fragmentation : Split the quinazolinone ring and piperazine moiety. The quinazolinone core (7,8-dihydro-5(6H)-one) can be derived from cyclization of a β-ketoamide intermediate. The 3-chlorophenyl-piperazine fragment is synthesized via nucleophilic aromatic substitution using 1-(3-chlorophenyl)piperazine hydrochloride (CAS 13078-15-4) as a starting material .
- Coupling strategy : Use Buchwald-Hartwig amination or Ullmann coupling to link the piperazine fragment to the quinazolinone scaffold, ensuring regioselectivity .
- Experimental validation : Monitor reaction progress via HPLC (high-performance liquid chromatography) with reference standards (e.g., Aripiprazole impurities, CAS 203395-81-7) to ensure purity .
Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural confirmation :
- NMR : Use 1H- and 13C-NMR to verify substituent positions, focusing on piperazine proton environments (δ 2.5–3.5 ppm) and quinazolinone carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 363.1365) and detect isotopic patterns for chlorine .
- Purity assessment :
Q. Advanced: How can crystallographic fragment screening resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) using vapor diffusion. Optimize conditions with PEG 3350 and Tris-HCl buffers (pH 8.5) to enhance crystal lattice stability .
- Data collection : Perform X-ray diffraction (1.5–2.0 Å resolution) and refine structures using software like PHENIX. Validate electron density maps to confirm piperazine orientation and chlorophenyl substituent placement .
- Validation : Cross-reference with computational models (e.g., AutoDock4) to ensure ligand-receptor binding poses match crystallographic data .
Q. Advanced: What molecular docking strategies are effective for studying receptor interactions?
Methodological Answer:
- Receptor preparation : Use AutoDockTools to add polar hydrogens and assign Gasteiger charges. For flexible sidechains (e.g., catalytic residues), define rotatable bonds .
- Docking parameters : Employ Lamarckian genetic algorithms with 100 runs and an energy evaluation limit of 2.5 × 106. Validate protocols via redocking experiments (RMSD < 2.0 Å) using co-crystallized ligands .
- Analysis : Calculate binding free energies (ΔG) and identify key interactions (e.g., hydrogen bonds with Glu206, π-π stacking with Phe330) .
Q. Advanced: How can wavefunction analysis elucidate electronic properties relevant to bioactivity?
Methodological Answer:
- Wavefunction calculation : Use DFT (B3LYP/6-31G*) to generate electron density maps. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer potential .
- Electrostatic potential (ESP) : Compute ESP surfaces in Multiwfn to identify nucleophilic/electrophilic regions. The 3-chlorophenyl group shows strong electrophilicity (ESP ~ +30 kcal/mol), enhancing receptor binding .
- Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points (BCPs) for C-Cl and N-C interactions, correlating with stability .
Q. Advanced: How should impurity profiles be managed during synthesis?
Methodological Answer:
- Impurity identification : Reference pharmacopeial standards (e.g., MM0421.06–MM0421.09) to detect byproducts like 1-(3-chloropropyl)-4-(3-chlorophenyl)-piperazine hydrochloride .
- Mitigation strategies :
Q. Advanced: How to reconcile discrepancies between computational and experimental binding data?
Methodological Answer:
- Error analysis : Compare docking-predicted ΔG values with experimental ITC (isothermal titration calorimetry) results. Adjust force fields (e.g., AMBER vs. CHARMM) to account for solvation effects .
- Electron correlation effects : Incorporate MP2 corrections in DFT calculations to improve van der Waals interaction accuracy, resolving clashes in piperazine positioning .
- Validation : Use molecular dynamics simulations (200 ns trajectories) to assess conformational stability of docked poses .
Properties
Molecular Formula |
C19H21ClN4O |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H21ClN4O/c1-13-18-16(6-3-7-17(18)25)22-19(21-13)24-10-8-23(9-11-24)15-5-2-4-14(20)12-15/h2,4-5,12H,3,6-11H2,1H3 |
InChI Key |
CDZXCTXLAKIRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.